molecular formula C12H11NO4 B1308958 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 93041-44-2

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B1308958
CAS RN: 93041-44-2
M. Wt: 233.22 g/mol
InChI Key: KOQSJBSGCNLIJY-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The “3-(2-Methoxyphenyl)” part suggests a methoxyphenyl group attached to the 3rd position of the isoxazole ring. The “5-methyl” indicates a methyl group attached to the 5th position of the isoxazole ring, and “4-carboxylic acid” suggests a carboxylic acid functional group at the 4th position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl derivative with a compound that can introduce the isoxazole ring. Isoxazoles can be synthesized through several methods, including the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The methoxyphenyl, methyl, and carboxylic acid groups would be attached to this ring.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the isoxazole ring and the attached functional groups. Isoxazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole ring and the attached functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQSJBSGCNLIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424362
Record name 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93041-44-2
Record name 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction mixture of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate (12.85 g, 49.2 mmol) and sodium hydroxide (9.84 g, 246 mmol) in MeOH (100 mL) and Water (10 mL) in a 500-mL round bottom flask was stirred at 65° C. for 20 hours. The MeOH was removed in vacuo, then the concentrated reaction mixture was transferred to a 500-mL separatory funnel with 150 mL of water and 100 mL of ether. The organic layer was discarded. The aqueous layer was acidified by adding concentrated HCl (26 mL). The product precipitated and was separated by filtration and dried under high vacuum to give 10.63 g (93%, theoretical yield 11.47 g). 1H NMR (400 MHz, CD3OD) δ 2.69 (s, 3H, CH3), 3.77 (s, 3H, OCH3), 7.00-7.07 (m, 2H, aryl), 7.32-7.34 (m, 1H, aryl), 7.43-7.48 (m, 1H, aryl).
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
9.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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